1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple trifluoromethyl groups and a trifluoromethoxy group imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 1,3-dichlorobenzene.
Chlorination: The chlorination step involves the selective introduction of a chlorine atom at the desired position using reagents like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing trifluoromethyl groups make the compound susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted derivatives, while electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The electron-withdrawing trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity towards specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the chlorine and trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Bis(trifluoromethyl)-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.
Uniqueness
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, along with a chlorine atom. This combination imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H2ClF9O |
---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
1-chloro-3-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H |
InChI Key |
ZIHWUNVTTAGIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.